molecular formula C25H29FN4O3 B2529682 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-23-8

3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2529682
CAS No.: 897735-23-8
M. Wt: 452.53
InChI Key: WQOMXPAYOCMWCX-UHFFFAOYSA-N
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Description

3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis of structurally related compounds provides insights into their molecular interactions and hydrogen bonding, which is crucial for understanding their behavior in different environments and potential applications in drug design and development. For instance, studies on crystal structures offer detailed information on hydrogen bonding and molecular networks, which are essential for the design of compounds with desired physical and chemical properties (Ullah & Altaf, 2014).

Anticonvulsant Activity

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in developing treatments for epilepsy and other seizure disorders. For example, the synthesis and evaluation of new amides derived from specific acid compounds have shown promising anticonvulsant activity, indicating the therapeutic potential of such structures (Obniska et al., 2015).

Antineoplastic Activity

The metabolism of compounds similar to the mentioned chemical, particularly in the context of antineoplastic tyrosine kinase inhibitors, provides valuable information for the treatment of chronic myelogenous leukemia (CML) and other cancers. Understanding the metabolic pathways of such compounds in humans is crucial for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Docking Studies and Synthesis

The synthesis of piperazine-1-yl-1H-indazole derivatives and their docking studies highlight the role of these compounds in medicinal chemistry, particularly in drug design and the identification of potential therapeutic agents. Docking studies, in particular, can predict the interaction between these compounds and biological targets, aiding in the discovery of new drugs (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimalarial Activity

Research on aryl piperazine and pyrrolidine derivatives synthesizes and evaluates their structure-activity relationships, demonstrating their potential as antimalarial agents. This research is crucial for developing new treatments for malaria, especially against resistant strains of Plasmodium falciparum (Mendoza et al., 2011).

Properties

IUPAC Name

3-[(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOMXPAYOCMWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.